

CYM50179 Selectivity Profile: An In-depth Technical Guide

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Compound of Interest

Compound Name: CYM50179

Cat. No.: B560392

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Introduction

CYM50179, also known as ML178, is a potent and highly selective agonist of the Sphingosine-1-Phosphate Receptor 4 (S1P4). As a member of the S1P receptor family, S1P4 is primarily expressed in the lymphoid and hematopoietic systems and is implicated in various physiological processes, including lymphocyte trafficking and immune responses. The selective activation of S1P4 by **CYM50179** without significantly engaging other S1P receptor subtypes makes it a valuable chemical probe for elucidating the specific biological functions of S1P4 and a potential starting point for the development of targeted therapeutics.

This technical guide provides a comprehensive overview of the selectivity profile of **CYM50179**, presenting quantitative data on its on-target potency and off-target activities. Detailed experimental methodologies for the key assays used to determine this profile are provided, along with visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its pharmacological characteristics.

Selectivity and Potency Profile

The selectivity of **CYM50179** has been primarily characterized through functional assays assessing its agonist activity at the five known S1P receptor subtypes. The data consistently demonstrates a high degree of selectivity for S1P4.

Quantitative Data Summary

The following tables summarize the potency and selectivity of **CYM50179** at the human S1P receptors.

Target Receptor	Assay Type	Parameter	Value (nM)	Reference
hS1P4	Tango™ β -arrestin recruitment	EC50	46.3	[1] [2]
hS1P1	Tango™ β -arrestin recruitment	EC50	> 50,000	[1] [2]
hS1P2	Tango™ β -arrestin recruitment	EC50	> 50,000	[1] [2]
hS1P3	Tango™ β -arrestin recruitment	EC50	> 50,000	[1] [2]
hS1P5	Tango™ β -arrestin recruitment	EC50	> 50,000	[1] [2]

hS1Pn: human Sphingosine-1-Phosphate Receptor subtype n

Off-Target Screening

To assess its broader selectivity, **CYM50179** (ML178) was profiled against a panel of receptors, transporters, and ion channels by Ricerca Biosciences, LLC. The findings from this screening indicated that **CYM50179** is generally inactive against a wide array of off-targets, suggesting a low likelihood of unwanted pharmacological effects mediated by these other proteins.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The primary assay format used to determine the functional potency and selectivity of **CYM50179** is the Tango™ GPCR assay, a cell-based method that measures β -arrestin recruitment to an activated G-protein coupled receptor (GPCR).

Tango™ GPCR Assay for S1P Receptor Agonist Profiling

Principle: The Tango™ assay technology utilizes a U2OS cell line stably expressing the GPCR of interest (e.g., S1P4) fused to a GAL4-VP16 transcription factor via a TEV protease cleavage site. The cells also express a β -arrestin/TEV protease fusion protein. Upon agonist binding to the GPCR, β -arrestin is recruited, bringing the TEV protease into proximity with its cleavage site on the receptor. Cleavage releases the GAL4-VP16 transcription factor, which then translocates to the nucleus and activates the expression of a β -lactamase (BLA) reporter gene. The BLA activity is measured using a FRET-based substrate, providing a quantitative readout of receptor activation.^{[2][3][4]}

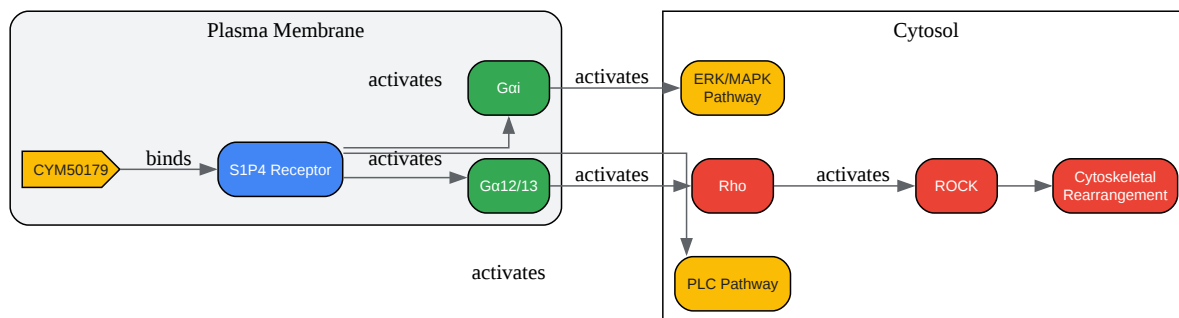
Methodology:

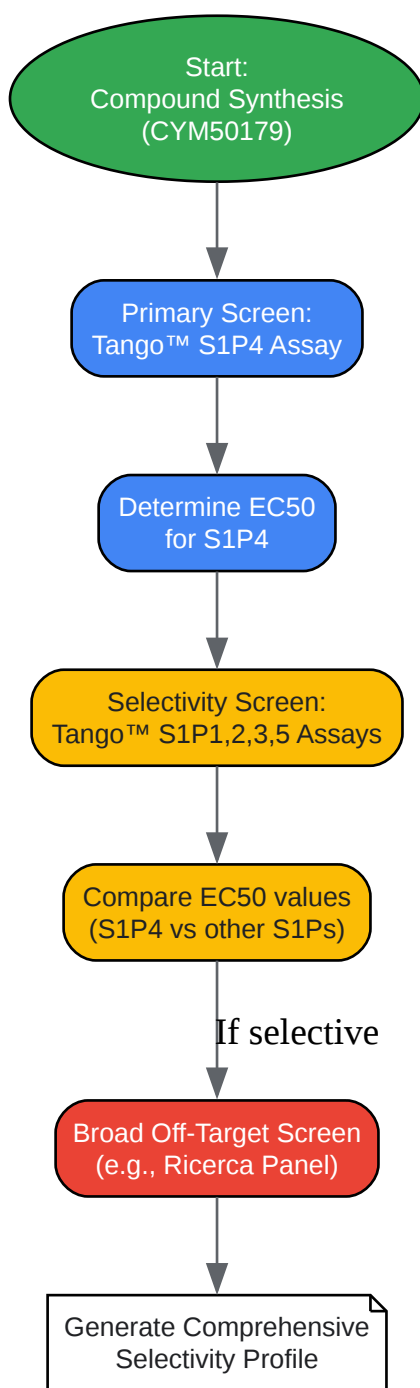
- **Cell Plating:** Tango™ S1Pn-BLA U2OS cells are seeded into 384-well plates at a specified density (e.g., 10,000 cells/well) in assay medium and incubated.^[5]
- **Compound Preparation:** **CYM50179** is serially diluted in assay medium containing a low percentage of DMSO (e.g., 0.5%) to create a concentration gradient.
- **Compound Addition:** The diluted compound solutions are added to the cell plates. Control wells receive vehicle only (for baseline) or a known agonist (for maximal response).
- **Incubation:** The plates are incubated for a prolonged period (e.g., 16 hours) at 37°C in a humidified 5% CO2 atmosphere to allow for reporter gene expression.^[5]
- **Substrate Loading:** A FRET-based β -lactamase substrate is loaded into the wells.
- **Detection:** The plates are read on a fluorescence plate reader. The ratio of blue (cleaved substrate) to green (uncleaved substrate) fluorescence is calculated to determine the β -lactamase activity.
- **Data Analysis:** The response is normalized to controls, and the EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Signaling Pathways and Experimental Workflow

S1P4 Signaling Pathway

Activation of S1P4 by an agonist like **CYM50179** initiates downstream signaling cascades primarily through coupling to Gi and G12/13 G-proteins. This leads to the activation of the small GTPase Rho, resulting in cytoskeletal rearrangements and influencing cell motility.[6] Additionally, S1P4 activation can stimulate the ERK/MAPK and PLC pathways.[1][2]





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